molecular formula C12H20Cl2N2O2S B2440608 4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride CAS No. 1909305-01-6

4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride

Cat. No.: B2440608
CAS No.: 1909305-01-6
M. Wt: 327.26
InChI Key: AAPDXTYKWBGZKS-UHFFFAOYSA-N
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Description

“4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride” is a chemical compound with the CAS Number: 1909305-01-6 . It has a molecular weight of 327.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(4-(aminomethyl)benzyl)thiomorpholine 1,1-dioxide dihydrochloride . The InChI code for this compound is 1S/C12H18N2O2S.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-17(15,16)8-6-14;;/h1-4H,5-10,13H2;2*1H .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Application in Heterocycles

Heterocyclic compounds, like the one described, often serve as building blocks in the synthesis of more complex molecules. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their utility in synthesizing various heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans, under mild conditions. This research underscores the potential of certain core structures for generating a wide range of heterocyclic compounds that could have applications in dye synthesis and as intermediates in pharmaceuticals (Gomaa & Ali, 2020).

Chemosensors

The development of fluorescent chemosensors based on heterocyclic frameworks, such as those involving 4-methyl-2,6-diformylphenol, has been explored for detecting metal ions and other analytes. Roy (2021) reviewed the high selectivity and sensitivity of these chemosensors, emphasizing the role of heterocyclic compounds in creating functional materials for environmental monitoring, biomedical applications, and the detection of toxic substances (Roy, 2021).

Advanced Oxidation Processes

Qutob et al. (2022) focused on the degradation of acetaminophen, a common pharmaceutical, using advanced oxidation processes (AOPs). Their review of AOPs, including the mechanisms, kinetics, and by-products of acetaminophen degradation, might offer insights into the environmental fate and treatment options for a wide array of organic compounds, including complex heterocyclic structures (Qutob et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-17(15,16)8-6-14;;/h1-4H,5-10,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPDXTYKWBGZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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